molecular formula C14H11N3O4 B5711922 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B5711922
M. Wt: 285.25 g/mol
InChI Key: UOVGULBCCXCVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide, commonly known as isoindolinone compound, is a synthetic organic compound with a molecular formula of C15H14N2O4. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, this compound has been studied for its potential as a modulator of various signaling pathways and as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it has been reported to act as a modulator of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt/mTOR pathway. This compound has also been reported to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce apoptosis. This compound has also been reported to have anti-inflammatory effects and can inhibit the activity of various enzymes involved in inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its versatility. This compound can be used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Another advantage of this compound is its stability, which allows for long-term storage and ease of use in experiments. However, one of the limitations of using this compound is its cost, which may limit its use in some research labs.

Future Directions

There are many future directions for the research of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a modulator of various signaling pathways.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide involves a multi-step process that includes the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride to form 2-bromo-N-hydroxyacetophenone. This compound is then reacted with 5-methylisoxazole-3-carboxylic acid to form the final product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the final product.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-8-6-11(16-21-8)15-12(18)7-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVGULBCCXCVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321936
Record name 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

349636-92-6
Record name 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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